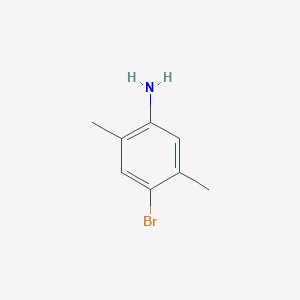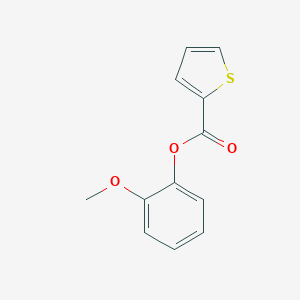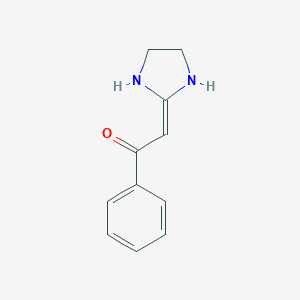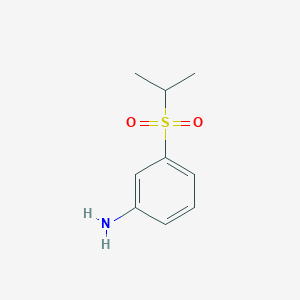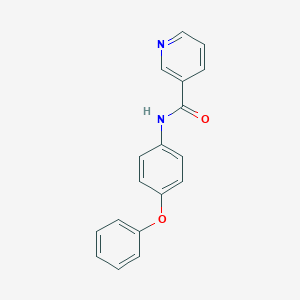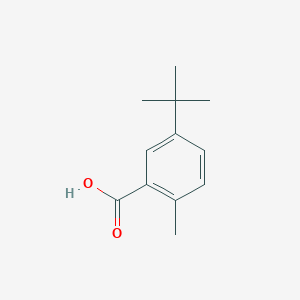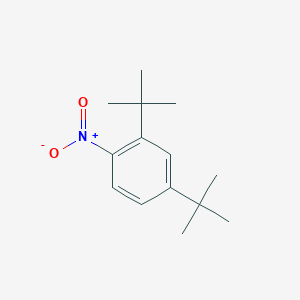
2,4-Ditert-butyl-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Ditert-butyl-1-nitrobenzene (DTBN) is a synthetic compound that belongs to the class of nitroaromatics. It is a yellow crystalline solid that is soluble in organic solvents. DTBN has been extensively studied due to its wide range of applications in scientific research.
Mécanisme D'action
2,4-Ditert-butyl-1-nitrobenzene exerts its effects by undergoing reduction to form reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can react with various biomolecules, such as proteins and DNA, leading to oxidative damage and disruption of cellular processes. 2,4-Ditert-butyl-1-nitrobenzene has been shown to induce oxidative stress and activate signaling pathways that are involved in inflammation and apoptosis.
Effets Biochimiques Et Physiologiques
2,4-Ditert-butyl-1-nitrobenzene has been shown to induce oxidative stress and DNA damage in various cell types. It has also been shown to activate the NF-κB signaling pathway, which is involved in inflammation and immune response. In addition, 2,4-Ditert-butyl-1-nitrobenzene has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Ditert-butyl-1-nitrobenzene has several advantages for lab experiments, including its stability and solubility in organic solvents. It can be easily synthesized in high yield and purity, making it a cost-effective tool for scientific research. However, 2,4-Ditert-butyl-1-nitrobenzene has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on 2,4-Ditert-butyl-1-nitrobenzene. One area of interest is the development of 2,4-Ditert-butyl-1-nitrobenzene derivatives with improved selectivity and potency for specific biological targets. Another area of interest is the investigation of the effects of 2,4-Ditert-butyl-1-nitrobenzene on cellular metabolism and energy homeostasis. 2,4-Ditert-butyl-1-nitrobenzene may also have potential applications in the development of new therapies for cancer and other diseases.
Conclusion
In conclusion, 2,4-Ditert-butyl-1-nitrobenzene is a synthetic compound that has been extensively studied for its wide range of applications in scientific research. It has been used as a model compound for studying the mechanism of action of nitroaromatics and as a tool to investigate the effects of nitroaromatics on cellular processes and signaling pathways. 2,4-Ditert-butyl-1-nitrobenzene has several advantages for lab experiments, including its stability and solubility in organic solvents, but also has some limitations, such as its potential toxicity. There are several future directions for research on 2,4-Ditert-butyl-1-nitrobenzene, including the development of 2,4-Ditert-butyl-1-nitrobenzene derivatives with improved selectivity and potency for specific biological targets and the investigation of its effects on cellular metabolism and energy homeostasis.
Méthodes De Synthèse
2,4-Ditert-butyl-1-nitrobenzene can be synthesized by the nitration of 2,4-Ditert-butylphenol using nitric acid and sulfuric acid as the nitrating agent and catalyst, respectively. The reaction is carried out under controlled conditions to obtain the desired product with high yield and purity.
Applications De Recherche Scientifique
2,4-Ditert-butyl-1-nitrobenzene has been widely used in scientific research as a model compound for studying the mechanism of action of nitroaromatics. It has been used as a probe to investigate the interaction of nitroaromatics with proteins, DNA, and other biomolecules. 2,4-Ditert-butyl-1-nitrobenzene has also been used as a tool to study the effects of nitroaromatics on cellular processes and signaling pathways.
Propriétés
Numéro CAS |
93720-37-7 |
|---|---|
Nom du produit |
2,4-Ditert-butyl-1-nitrobenzene |
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
2,4-ditert-butyl-1-nitrobenzene |
InChI |
InChI=1S/C14H21NO2/c1-13(2,3)10-7-8-12(15(16)17)11(9-10)14(4,5)6/h7-9H,1-6H3 |
Clé InChI |
JNNREOROJIQYSA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



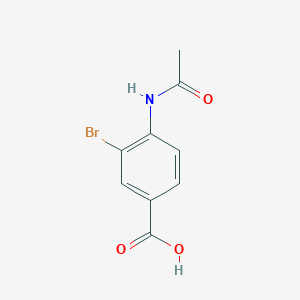
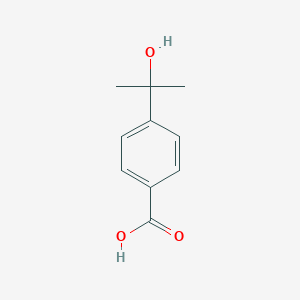
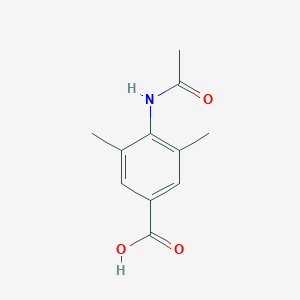
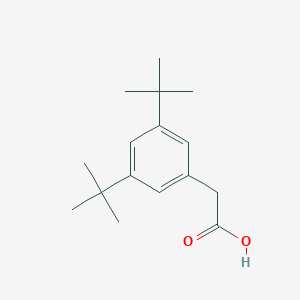
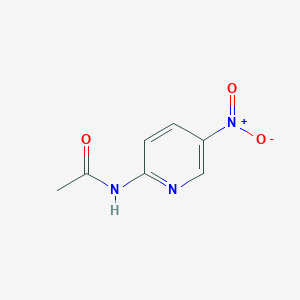
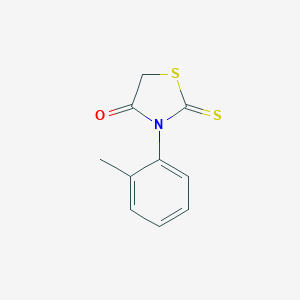
![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)
